molecular formula C10H12O3 B12946737 Methyl 2-(2-hydroxy-6-methylphenyl)acetate

Methyl 2-(2-hydroxy-6-methylphenyl)acetate

Cat. No.: B12946737
M. Wt: 180.20 g/mol
InChI Key: YSRZIDQCZZNDPV-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxy-6-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-hydroxy-6-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-hydroxy-6-methylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxy-6-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-(2-hydroxy-6-methylphenyl)acetic acid or 2-(2-oxo-6-methylphenyl)acetic acid.

    Reduction: 2-(2-hydroxy-6-methylphenyl)ethanol.

    Substitution: 2-(2-chloro-6-methylphenyl)acetate or 2-(2-bromo-6-methylphenyl)acetate.

Scientific Research Applications

Methyl 2-(2-hydroxy-6-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2-(2-hydroxy-6-methylphenyl)acetate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In pharmaceutical applications, it may target specific receptors or pathways to elicit a therapeutic response.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxyphenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(2-methylphenyl)acetate

Uniqueness

Methyl 2-(2-hydroxy-6-methylphenyl)acetate is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(2-hydroxy-6-methylphenyl)acetate

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3

InChI Key

YSRZIDQCZZNDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC(=O)OC

Origin of Product

United States

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